![molecular formula C16H14ClN3O B2506091 4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide CAS No. 876898-28-1](/img/structure/B2506091.png)

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

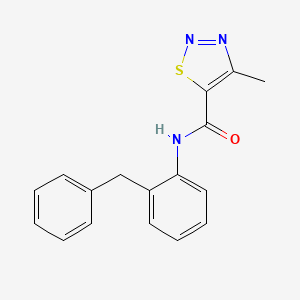

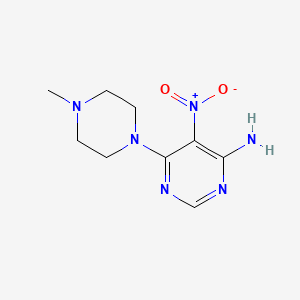

“4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide” is a chemical compound with the molecular formula C16H14ClN3O . It is part of a class of compounds known as benzimidazoles, which are prevalent in medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules .

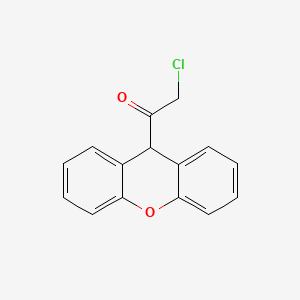

Synthesis Analysis

Benzamides, including “4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide”, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide” consists of a benzene ring fused with a five-membered imidazole ring . The benzene ring makes dihedral angles with the attached amide group .

Wissenschaftliche Forschungsanwendungen

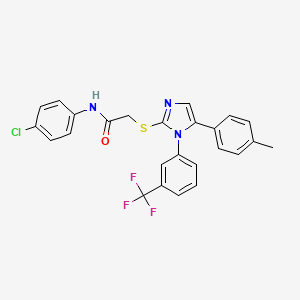

Pharmacological Activities

Benzimidazole derivatives, which include the compound , have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Antimicrobial Activity

Benzimidazole derivatives have been reported for their antimicrobial action against various microorganisms such as S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli . They also show antifungal activity against C. albicans and A. niger .

Anticancer Activity

Benzimidazole derivatives have been synthesized and screened for their anticancer activity . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

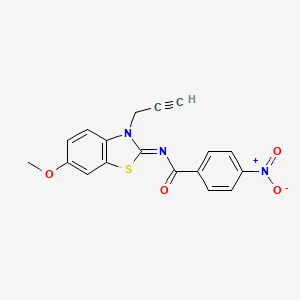

Hormone Antagonist Activity

Benzimidazole derivatives have been found to act as hormone antagonists . This makes them potentially useful in the treatment of hormone-related conditions.

Antiviral and Anti-HIV Activity

Benzimidazole derivatives have been reported to have antiviral and anti-HIV activities . This suggests potential applications in the treatment of viral diseases, including HIV.

Anthelmintic and Antiprotozoal Activity

Benzimidazole derivatives have been used as anthelmintic (anti-parasitic) and antiprotozoal agents . This makes them potentially useful in the treatment of parasitic infections.

Eigenschaften

IUPAC Name |

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-20-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGHSSWXMLGDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)